Predicted Lipophilicity (XLogP) Shift vs. Non-Fluorinated Parent 1-EBIO
The 7-fluoro substitution is predicted to increase lipophilicity relative to the non-fluorinated parent 1-EBIO. While 1-EBIO (CAS 10045-45-1) has an experimental ACD/LogP of 1.39 , the 7-fluoro analog 1-ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one is predicted to exhibit a higher logP by approximately 0.3–0.5 log units based on the established ΔlogP contribution of aryl fluorine substitution in benzimidazole systems [1]. This shift is consistent with the generalization that fluorobenzimidazole analogs demonstrate improved pharmacokinetic properties compared to non-fluorinated counterparts [2]. A higher logP enhances membrane permeability but must be balanced against solubility; the fluorine atom provides this tuning without the steric penalty of larger halogens.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | Predicted logP increase of ~0.3-0.5 units vs. 1-EBIO (class-level inference from fluorobenzimidazole SAR) |
| Comparator Or Baseline | 1-EBIO (1-ethyl-1H-benzo[d]imidazol-2(3H)-one): ACD/LogP = 1.39 |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 (predicted; experimental determination pending) |
| Conditions | Computational prediction based on fluorobenzimidazole structure-activity relationship data from review literature [1] |
Why This Matters
For procurement, the predicted logP shift directly informs solvent selection, assay buffer compatibility, and expected membrane permeability in cell-based assays, distinguishing this compound from 1-EBIO when passive diffusion is a critical experimental parameter.
- [1] Selivanova, G. A., & Tretyakov, E. V. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838–858. View Source
- [2] Stanford University Libraries. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Abstract notes fluorobenzimidazole analogs demonstrate improved pharmacokinetic properties vs. non-fluorinated benzimidazole analogs. URL: https://searchworks.stanford.edu/articles/edsair__edsair.doi.dedup.....2463cd55a42d5272f0d4aea2f05fd715 View Source
